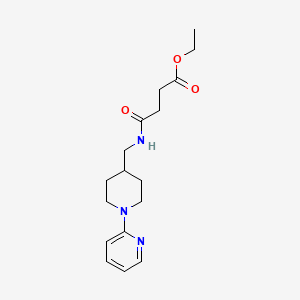

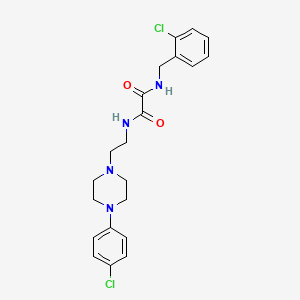

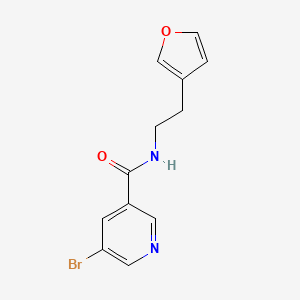

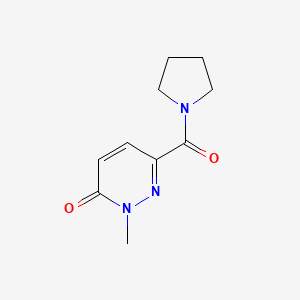

N1-(2-氯苯甲基)-N2-(2-(4-(4-氯苯基)哌嗪-1-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide involves structural modifications to optimize receptor affinity and selectivity. For instance, changes to the amide bond and the intermediate alkyl chain linking the benzamide moiety to the piperazine ring have been explored. These modifications have been shown to impact the affinity for dopamine D(4) receptors, with semirigid analogues displaying comparable D(4) receptor affinity values to their opened counterparts (Perrone et al., 2000).

Molecular Structure Analysis

The molecular structure of closely related N-aryl and N-alkyl derivatives reveals the importance of the spatial arrangement and electronic properties of these compounds. Studies on the molecular interaction of similar compounds with receptors highlight the significance of conformations and the steric as well as electronic interactions for binding affinity and selectivity (Shim et al., 2002).

Chemical Reactions and Properties

N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide and its derivatives undergo various chemical reactions, including the Meinwald rearrangement and novel rearrangement sequences for the synthesis of oxalamides. This showcases the compound's reactivity and the potential for creating diverse derivatives with varying properties (Mamedov et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and can affect the compound's application and stability.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity with other compounds, define the compound's interactions at the molecular level. For instance, N,N'-Bisoxalamides have been found to enhance catalytic activity in Cu-catalyzed coupling reactions, indicating the potential utility of N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide derivatives in catalysis (Bhunia et al., 2017).

科学研究应用

合成和结构修饰以增强生物活性

N1-(2-氯苄基)-N2-(2-(4-(4-氯苯基)哌嗪-1-基)乙基)草酰胺及其衍生物已被合成并用于各种生物活性研究。结构上的修改,特别是在哌嗪和草酰胺部分,旨在增强与特定受体或酶的结合亲和力,从而提高治疗潜力。这些化合物已被探索其抗组胺、抗肿瘤和受体拮抗等性质。例如,在哌嗪环的修饰和草酰胺基团的引入已显示出改善H1-抗组胺活性,表明在过敏治疗中的潜在应用(Iemura et al., 1986)。

化学合成中的催化活性

已证明N,N'-双草酰胺的使用,包括与N1-(2-氯苄基)-N2-(2-(4-(4-氯苯基)哌嗪-1-基)乙基)草酰胺相关的结构,可以增强铜催化的偶联反应中的催化活性。这突显了这类化合物在促进化学合成中的作用,特别是在形成与药物相关的构建块方面,展示了它们在直接治疗应用之外的重要性(Bhunia et al., 2017)。

受体拮抗活性

研究还关注相关化合物与大麻素和其他受体的分子相互作用,为它们作为受体拮抗剂的潜力提供了见解。对这些相互作用的详细研究有助于理解药效动力学,并可能导致开发针对涉及各种疾病的特定途径的新治疗剂(Shim et al., 2002)。

合成方法和化学反应

已开发了含有类似于N1-(2-氯苄基)-N2-(2-(4-(4-氯苯基)哌嗪-1-基)乙基)草酰胺的化合物的高效合成方法。这些方法为工业应用提供了更高的产率和实用性,突显了这类化合物在药物化学和制药制造中的重要性(Qiuye, 2005)。

HIV研究的意义

在病毒学领域,与N1-(2-氯苄基)-N2-(2-(4-(4-氯苯基)哌嗪-1-基)乙基)草酰胺结构相关的化合物,如NBD-556,已显示出增强HIV-1中中和表位的暴露的潜力,暗示了在开发HIV治疗方面的潜在应用。这项研究强调了这些化合物的多功能性,有助于我们理解和管理传染病(Yoshimura et al., 2010)。

作用机制

未来方向

属性

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N4O2/c22-17-5-7-18(8-6-17)27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-15-16-3-1-2-4-19(16)23/h1-8H,9-15H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFQYLUDWXKOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2493786.png)

![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)

![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)

![N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493799.png)